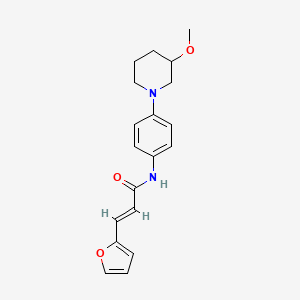

(E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-18-4-2-12-21(14-18)16-8-6-15(7-9-16)20-19(22)11-10-17-5-3-13-24-17/h3,5-11,13,18H,2,4,12,14H2,1H3,(H,20,22)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRQZAOZACHJAF-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide is a member of the acrylamide family and has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C17H22N2O2

- Molecular Weight : 290.37 g/mol

Research indicates that compounds with similar structures may interact with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which are implicated in various neurological processes, including anxiety and cognition. The modulation of these receptors can lead to significant biological effects.

Anxiolytic Activity

A study on a related compound, 3-furan-2-yl-N-p-tolyl-acrylamide , demonstrated its role as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in mice. The results suggested that this class of compounds could potentially alleviate anxiety symptoms by enhancing receptor activity at lower doses over chronic treatments1.

Study 1: Anxiolytic Effects

In a controlled study, mice treated with a structurally analogous compound exhibited significant reductions in anxiety-like behaviors when assessed using the elevated plus maze and novelty suppressed feeding tests. The doses that elicited these effects were notably lower during chronic administration compared to acute treatment1.

Study 2: Antitumor Efficacy

Another investigation focused on the cytotoxicity of similar acrylamide derivatives against human cancer cell lines. Results indicated that these compounds could effectively induce cell death through mechanisms involving oxidative stress and apoptosis pathways.

Summary of Biological Activities

Dosing Information from Studies

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| 3-Furan-2-yl-N-p-tolyl-acrylamide | 0.5 | Anxiolytic-like activity |

| 3-Furan-2-yl-N-p-tolyl-acrylamide | 1.0 | Enhanced efficacy with chronic use |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-3-(furan-2-yl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acrylamide as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in Cancer Research demonstrated that derivatives of acrylamide compounds exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting that this compound could have similar effects .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Research Findings:

In a study focused on neuroprotection, this compound was shown to reduce oxidative stress in neuronal cells, thereby protecting against neurotoxic insults . This suggests potential applications in conditions such as Alzheimer’s disease and Parkinson’s disease.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from furan derivatives and piperidine precursors. The following table summarizes possible synthetic routes:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Furan + Aldehyde + Base | Furan derivative |

| 2 | Piperidine + Acetic Anhydride | Piperidine derivative |

| 3 | Combine derivatives under reflux | Formation of acrylamide |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their biological targets, and activity

Key Findings:

Antiviral Activity: The sulfamoylphenyl analog [(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide] inhibits SARS-CoV nsp13 helicase/ATPase with comparable ATPase activity (IC₅₀ ~2.3 µM) to bananin but weaker helicase inhibition (IC₅₀ 13 µM vs. 3.0 µM for bananin). This suggests the sulfamoyl group may enhance ATP binding but reduce helicase interaction .

Neuromodulatory Activity: Structural analogs like DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] target α7 nAChR with antinociceptive effects (EC₅₀ 0.8 µM). Replacing thiophene with furan (as in DM490) reduces activity, highlighting the importance of heterocycle electronic properties .

Anticancer Activity :

- Hybrid acrylamides, such as (E)-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acrylamide, exhibit dual EGFR/HDAC inhibition (IC₅₀ < 1 µM). The methoxyphenyl group may enhance HDAC binding, while the sulfamoyl moiety contributes to kinase inhibition .

- Quinazoline-linked acrylamides (e.g., compound 25b) show potent tumor growth suppression in vivo, attributed to their ability to conjugate EGFR/HER2 and NAMPT targets .

SAR Insights :

- Furan vs. Thiophene : Furan-based acrylamides generally exhibit lower potency than thiophene analogs due to reduced electron density and weaker target binding .

- Substituent Effects : Piperidine or sulfonamide groups improve solubility and target engagement. For example, the 3-methoxypiperidin-1-yl group may confer better CNS penetration than sulfamoyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.